molecular formula C16H19N3O4 B2943155 methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate CAS No. 2034563-40-9

methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate

Cat. No.: B2943155
CAS No.: 2034563-40-9
M. Wt: 317.345
InChI Key: XXJRZIHPQGUZHV-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate is a novel organic compound characterized by its intricate structure. With a pyrazole core linked through an ether bond to a benzoate ester, this compound exhibits unique chemical and physical properties making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the synthesis of 4-(chlorocarbonyl)benzoic acid, followed by its esterification to form methyl 4-(chlorocarbonyl)benzoate. This intermediate then reacts with 2-(2-(1H-pyrazol-1-yl)ethoxy)ethanamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial context, the production is scaled up by optimizing reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate undergoes various chemical reactions including:

  • Oxidation: : In the presence of strong oxidizing agents, it can form corresponding oxidized derivatives.

  • Reduction: : Hydrogenation reactions can reduce the pyrazole ring.

  • Substitution: : The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Nucleophiles like sodium alkoxides can react with the ester moiety.

Major Products

The reaction products depend on the reagents and conditions used. For instance, oxidation might yield benzoic acid derivatives, while reduction could lead to pyrazoline compounds.

Scientific Research Applications

Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate finds applications across various scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Serves as a ligand in biochemical assays to study enzyme interactions.

  • Medicine: : Potentially explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical products.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action often involves interactions with specific enzymes or receptors. For instance, its pyrazole moiety might mimic endogenous substrates, binding to active sites of target proteins and modulating their activity. This can influence various biochemical pathways, leading to desired therapeutic effects or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 4-(2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

  • Ethyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate

Highlighting Uniqueness

Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological interactions. This makes it a versatile compound in synthetic and applied chemistry.

There you have it, a detailed dive into the world of this compound!

Properties

IUPAC Name

methyl 4-[2-(2-pyrazol-1-ylethoxy)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-22-16(21)14-5-3-13(4-6-14)15(20)17-8-11-23-12-10-19-9-2-7-18-19/h2-7,9H,8,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJRZIHPQGUZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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